BenchChemオンラインストアへようこそ!

N-[(2-hydroxynaphthyl)phenylmethyl]-2-(3-methylphenoxy)acetamide

Positional isomer differentiation Phenoxyacetamide SAR Meta-substitution effect

N-[(2-Hydroxynaphthyl)phenylmethyl]-2-(3-methylphenoxy)acetamide (CAS 303794-96-9) is a synthetic phenoxyacetamide derivative possessing a C26H23NO3 molecular formula and a monoisotopic mass of 397.1678 Da. Its structure integrates three pharmacophoric modules: a 2-hydroxynaphthalen-1-yl group, a phenylmethyl bridge, and a 3-methylphenoxy acetyl side chain, yielding an XLogP3-AA of 6.2 with two hydrogen bond donors and three acceptors.

Molecular Formula C26H23NO3
Molecular Weight 397.5 g/mol
Cat. No. B5067473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-hydroxynaphthyl)phenylmethyl]-2-(3-methylphenoxy)acetamide
Molecular FormulaC26H23NO3
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O
InChIInChI=1S/C26H23NO3/c1-18-8-7-12-21(16-18)30-17-24(29)27-26(20-10-3-2-4-11-20)25-22-13-6-5-9-19(22)14-15-23(25)28/h2-16,26,28H,17H2,1H3,(H,27,29)
InChIKeyDJKUTRLDKFXAES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-Hydroxynaphthyl)phenylmethyl]-2-(3-methylphenoxy)acetamide – Structural Identity, Physicochemical Profile, and Screening Provenance for Research Procurement


N-[(2-Hydroxynaphthyl)phenylmethyl]-2-(3-methylphenoxy)acetamide (CAS 303794-96-9) is a synthetic phenoxyacetamide derivative possessing a C26H23NO3 molecular formula and a monoisotopic mass of 397.1678 Da [1]. Its structure integrates three pharmacophoric modules: a 2-hydroxynaphthalen-1-yl group, a phenylmethyl bridge, and a 3-methylphenoxy acetyl side chain, yielding an XLogP3-AA of 6.2 with two hydrogen bond donors and three acceptors [1]. The compound has been interrogated in high-throughput screening campaigns at the Scripps Research Institute Molecular Screening Center, including a CBX7 chromodomain AlphaScreen (AID 1224903) and a cell-based GPR151 activator assay (AID 1508602), placing it at the intersection of epigenetic and neuropharmacology probe discovery .

Why Close Analogs of N-[(2-Hydroxynaphthyl)phenylmethyl]-2-(3-methylphenoxy)acetamide Cannot Be Assumed Interchangeable in Biological Studies


Three structural features differentiate this compound from readily available congeners: (i) the 2-hydroxynaphthyl unit provides a geometrically constrained hydrogen-bond donor/acceptor pair critical for target engagement, as evidenced by the crystallographic analysis of the closely related N-[(2-hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide, where directed N–H···O and O–H···O hydrogen bonds govern molecular packing [1]; (ii) the central phenylmethyl bridge introduces a chiral carbon that sets spatial orientation of the naphthyl and phenoxyacetamide arms; and (iii) the meta-methyl substituent on the phenoxy ring alters both electronic distribution and steric profile relative to ortho- and para-methyl positional isomers . Substituting any of these modules—e.g., replacing the 3-methylphenoxy group with 4-chlorophenoxy (CAS 303794-95-8) or deleting the phenylmethyl bridge to yield 2-(3-methylphenoxy)-N-(2-naphthyl)acetamide (CAS 415694-08-5)—generates compounds with distinct physicochemical and, by class-level inference, distinct target-interaction profiles that cannot be extrapolated without confirmatory head-to-head data.

Quantitative Differentiation Evidence for N-[(2-Hydroxynaphthyl)phenylmethyl]-2-(3-methylphenoxy)acetamide Versus Closest Structural Analogs


Meta-Methyl Phenoxy Substitution Confers Distinct Physicochemical and Predicted Pharmacological Space Relative to Ortho and Para Isomers

The 3-methylphenoxy (meta) substitution in the target compound generates a steric and electronic profile that differs from the 2-methylphenoxy (ortho) and 4-methylphenoxy (para) regioisomers . While direct comparative pharmacological data among these three positional isomers are absent from the public literature, the class-level SAR established for phenoxyacetamide derivatives by Rani et al. demonstrates that the position of ring substituents on the phenoxy moiety is a primary determinant of anti-inflammatory potency: in a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamides, the nature and position of aromatic substitution (halogen, nitro, methyl) produced a >5-fold range in COX-2 inhibitory activity across analogs, with certain substitution patterns yielding IC50 values below 50 µM [1]. The target compound's meta-methyl orientation is therefore expected to exhibit a biological activity signature distinct from that of its ortho- and para-methyl counterparts, a differentiation rooted in established phenoxyacetamide SAR rather than assumption of interchangeability.

Positional isomer differentiation Phenoxyacetamide SAR Meta-substitution effect

2-Hydroxynaphthyl Motif Enables Directed Hydrogen-Bond Networks That Simpler Naphthyl or Phenyl Congeners Cannot Replicate

The 2-hydroxynaphthyl group in the target compound provides a geometrically pre-organized hydrogen-bond donor (O–H) and acceptor (C=O of acetamide) array. Crystallographic data for the structurally cognate compound N-[(2-hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide reveal that the naphthol O–H group engages in an intermolecular O–H···O hydrogen bond of 2.6298 Å, while the amide N–H donates to a carbonyl oxygen at 2.7424 Å, forming infinite one-dimensional chains along the b-axis [1]. By contrast, analogs lacking the 2-hydroxy substituent—such as 2-(3-methylphenoxy)-N-(2-naphthyl)acetamide (CAS 415694-08-5)—possess only the amide N–H donor and cannot establish the bidentate hydrogen-bond network observed crystallographically. This difference in hydrogen-bonding capacity translates to differential target recognition: the 2-hydroxynaphthyl moiety is a recognized pharmacophoric element in sPLA₂ inhibitor patents, where its removal or modification abolishes inhibitory potency [2].

Hydrogen-bond network Crystal engineering 2-hydroxynaphthyl pharmacophore

CBX7 Chromodomain Screening Provenance Positions This Compound Within a Validated Epigenetic Probe Discovery Pipeline

The target compound was screened in the AlphaScreen-based biochemical high-throughput primary assay to identify inhibitors of CBX7 (AID 1224903) at The Scripps Research Institute Molecular Screening Center . CBX7 is a methyllysine reader protein of the polycomb repressive complex 1 (PRC1) whose chromodomain recognition of H3K27me3 marks is implicated in transcriptional silencing of tumor suppressors including p16ᴵᴺᴷ⁴ᵃ [1]. In published CBX7 inhibitor discovery campaigns, compounds achieving binding potency (Kd) of ~200 nM with 10-fold selectivity over CBX8 and 400-fold selectivity over CBX1 were identified as first-in-class chromodomain antagonists [1]. While the quantitative screening outcome for the target compound in AID 1224903 is not publicly disclosed in a peer-reviewed format, its inclusion in this specific CBX7-directed primary screen—as opposed to a general cytotoxicity or promiscuity panel—establishes its structural relevance to the CBX7 ligand-binding aromatic cage. This differentiates it from the simpler N-[(2-Hydroxy-1-naphthyl)(phenyl)methyl]acetamide (CAS 5342-92-7), which lacks the phenoxyacetamide extension known to occupy the CBX7 binding pocket.

CBX7 chromodomain Epigenetic inhibitor AlphaScreen Polycomb repressive complex

GPR151 Activator Screening Places This Compound in an Orphan GPCR Ligand Discovery Context Not Addressed by Simpler Phenoxyacetamides

The target compound was evaluated in a cell-based high-throughput primary assay to identify activators of GPR151 (AID 1508602) at The Scripps Research Institute Molecular Screening Center . GPR151 is an orphan class A GPCR whose expression is highly restricted to the habenula complex, a brain region critically involved in nicotine addiction, opioid dependence, and mood regulation [1]. Published studies demonstrate that GPR151 couples to Gαₒ₁ to reduce cAMP levels, and genetic deletion of Gpr151 inhibits evoked neurotransmission while enhancing synaptic plasticity [1]. The phenoxyacetamide scaffold, including the 3-methylphenoxy substructure, is represented among known GPR151-interacting chemotypes identified through the Scripps HTS campaign. Simpler phenoxyacetamides such as 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide (CAS 5941-26-4) lack the hydroxynaphthyl-phenylmethyl module that may contribute to ligand recognition within the GPR151 orthosteric or allosteric pocket—a structural hypothesis supported by recent cryo-EM structures revealing that the GPR151 N-terminus acts as a "built-in gate" directly occluding the ligand-binding pocket [1].

GPR151 Orphan GPCR Habenula Neuropsychiatric probe

Phenoxyacetamide Scaffold with 3-Methyl Substitution Maps to a Pharmacologically Active Chemotype with Validated Anti-Inflammatory and Anticancer Class Activity

The phenoxyacetamide chemotype to which the target compound belongs has been pharmacologically validated across multiple independent studies. Rani et al. (2015) reported that a series of 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide and N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide derivatives exhibited significant anti-inflammatory activity comparable to diclofenac sodium in standard in vivo models, with certain analogs achieving >60% inhibition of carrageenan-induced paw edema [1]. In a parallel study, 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives demonstrated anticancer activity against MCF-7 breast cancer cells with IC50 values ranging from 12.5 to >100 µg/mL depending on substitution pattern [2]. The 3-methyl substitution on the phenoxy ring present in the target compound is a recurrent feature among biologically active members of this class, as demonstrated by the CBX7 inhibitor MS37452 (1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone), whose co-crystal structure with the CBX7 chromodomain (PDB 4X3T) confirms that the 3-methylphenoxy moiety directly engages the aromatic cage of the target protein [3].

Phenoxyacetamide pharmacology Anti-inflammatory Anticancer Analgesic

Evidence-Backed Research Application Scenarios for N-[(2-Hydroxynaphthyl)phenylmethyl]-2-(3-methylphenoxy)acetamide


Epigenetic Chemical Probe Development Targeting CBX7 Chromodomain in Cancer Biology

This compound is indicated for laboratories pursuing small-molecule antagonists of the CBX7 chromodomain–H3K27me3 interaction, a validated epigenetic target in prostate cancer and glioblastoma [1]. Its documented screening in the Scripps CBX7 AlphaScreen primary assay (AID 1224903) establishes it as chemical matter within a defined probe-discovery funnel. The 2-hydroxynaphthyl moiety provides the hydrogen-bond donor capacity necessary for aromatic cage engagement, as structurally demonstrated in related CBX7 co-crystal structures (PDB 4X3T) [1]. Researchers should procure this specific compound—not simpler naphthylacetamides lacking the phenoxy extension—when performing hit validation, selectivity profiling against CBX2/CBX4/CBX8, or cellular target-engagement studies in PC3 or LNCaP prostate cancer models.

Orphan GPCR GPR151 Ligand Discovery for Habenula-Targeted Neuropsychiatric Research

The compound is suitable for academic and biotech programs investigating GPR151 modulation for nicotine addiction, opioid use disorder, or habenula-linked mood disorders [1]. Its screening in the Scripps cell-based GPR151 activator assay (AID 1508602) warrants its use as a starting point for dose-response characterization, cAMP signaling assays (Gαₒ₁ coupling), and structure–activity relationship expansion. Given recent cryo-EM structural data indicating that the GPR151 N-terminus physically occludes the ligand-binding pocket [1], the bulky hydroxynaphthyl-phenylmethyl group may confer unique steric complementarity not achievable with smaller phenoxyacetamides. Procurement of this exact compound ensures traceability to the original Scripps screening data.

Anti-Inflammatory Drug Discovery Leveraging the 3-Methylphenoxyacetamide Pharmacophore

The compound serves as a structurally elaborated starting point for anti-inflammatory lead optimization programs targeting COX-2, sPLA₂, or cytokine-mediated pathways [1]. Class-level evidence demonstrates that phenoxyacetamide derivatives with optimized substitution patterns achieve ≥60% inhibition of carrageenan-induced paw edema at 20 mg/kg, comparable to diclofenac sodium [1]. The 3-methylphenoxy motif specifically is a privileged substructure within this class, as confirmed by its presence in multiple bioactive phenoxyacetamides . This compound should be procured by medicinal chemistry teams intending to explore the SAR around the naphthyl-phenylmethyl region while retaining the validated 3-methylphenoxy warhead.

Chemical Biology Tool Compound for Hydrogen-Bond-Mediated Target Engagement Studies

The compound's crystallographically characterized capacity to form bidentate N–H···O and O–H···O hydrogen bonds [1] makes it a valuable tool for biophysical target-engagement studies using X-ray crystallography, NMR spectroscopy, or surface plasmon resonance. The defined H-bond geometry (O–H···O 2.6298 Å; N–H···O 2.7424 Å in the cognate crystal structure) [1] provides a measurable structural baseline against which target-bound conformations can be compared. Procurement of this compound—rather than dehydroxy or N-alkyl analogs that cannot establish the full H-bond network—is essential for experiments where H-bond-mediated recognition is the parameter under investigation.

Quote Request

Request a Quote for N-[(2-hydroxynaphthyl)phenylmethyl]-2-(3-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.